molecular formula C21H26N2 B15176432 Benzenamine, 4,4'-methylenebis(N-butylidene- CAS No. 72089-11-3

Benzenamine, 4,4'-methylenebis(N-butylidene-

Cat. No.: B15176432
CAS No.: 72089-11-3
M. Wt: 306.4 g/mol
InChI Key: HULWIRGKKACUSP-UHFFFAOYSA-N
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Description

Benzenamine, 4,4'-methylenebis(N-butylidene-), with the molecular formula C 21 H 26 N 2 , is a chemical compound of interest in organic and materials science research. Its structure, which can be represented by the SMILES notation CCCC=NC1=CC=C(C=C1)CC2=CC=C(C=C2)N=CCCC , features a methylene bridge connecting two aniline-derived moieties, each modified with a butylidene group. This molecular architecture suggests potential utility as a building block or intermediate in the synthesis of more complex chemical entities. Researchers may explore its applications in the development of specialty polymers, ligands for metal-organic frameworks, or as a precursor in organic synthesis. The compound is provided as a high-purity material for laboratory research applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

72089-11-3

Molecular Formula

C21H26N2

Molecular Weight

306.4 g/mol

IUPAC Name

N-[4-[[4-(butylideneamino)phenyl]methyl]phenyl]butan-1-imine

InChI

InChI=1S/C21H26N2/c1-3-5-15-22-20-11-7-18(8-12-20)17-19-9-13-21(14-10-19)23-16-6-4-2/h7-16H,3-6,17H2,1-2H3

InChI Key

HULWIRGKKACUSP-UHFFFAOYSA-N

Canonical SMILES

CCCC=NC1=CC=C(C=C1)CC2=CC=C(C=C2)N=CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4’-methylenebis(N-butylidene-) typically involves the reaction of benzenamine with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes further reaction to form the final product. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of Benzenamine, 4,4’-methylenebis(N-butylidene-) is often carried out in large-scale reactors with precise control over reaction parameters. The use of catalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness. The product is then purified through various techniques, such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-methylenebis(N-butylidene-) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkyl halides, and sulfonyl chlorides under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds or quinones, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Benzenamine, 4,4’-methylenebis(N-butylidene-) has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-methylenebis(N-butylidene-) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, or induction of cell death.

Comparison with Similar Compounds

Structural Variations and Nomenclature

Methylenebisanilines differ primarily in the substituents on the nitrogen atoms and the bridging group. Below is a comparative analysis:

Compound Substituents CAS RN Molecular Formula Molecular Weight Key Applications Toxicity/Carcinogenicity
Target : 4,4′-Methylenebis[N-(1-methylpropyl)aniline] N-sec-butyl 5285-60-9 C₂₄H₃₄N₂* ~338.54 Epoxy curing agents, composites Limited data available
4,4′-Methylenebis(N,N-dimethylbenzenamine) (Michler’s base) N,N-dimethyl 101-61-1 C₁₇H₂₂N₂ 254.37 Dye intermediate, analytical reagent Carcinogenic (rodent tumors)
4,4′-Methylenedianiline Unsubstituted (-NH₂) 101-77-9 C₁₃H₁₄N₂ 198.27 Epoxy resins, polyurethane foams Suspected carcinogen, liver toxicity
4,4′-Methylenebis[N-ethyl-N-methylaniline] N-ethyl, N-methyl 76176-94-8 C₁₉H₂₆N₂ 282.43 Regulated industrial use Subject to EPA reporting requirements
4,4′-Methylenebis[2-methyl-6-(1-methylethyl)aniline] Sterically hindered alkyl 16298-38-7 C₂₁H₂₈N₂ 308.46 High-performance polymers Limited toxicity data

*Estimated based on IUPAC name.

Key Structural Insights :

Physicochemical Properties

  • Solubility : Larger alkyl groups (e.g., sec-butyl) enhance hydrophobicity, reducing water solubility. For example, Michler’s base (N,N-dimethyl) is sparingly soluble in cold alcohol but soluble in benzene , whereas the sec-butyl derivative is likely more soluble in organic solvents like toluene.
  • Thermal Stability : Methylenebisanilines with bulky substituents (e.g., 4,4′-methylenebis[2-methyl-6-isopropylaniline]) exhibit higher thermal degradation temperatures (>300°C), making them suitable for aerospace composites .

Toxicological and Regulatory Profiles

  • Carcinogenicity: Michler’s base is classified as a carcinogen (Group 3 by IARC) due to inducing liver and thyroid tumors in rodents . In contrast, the sec-butyl derivative lacks comprehensive toxicological data, though structurally similar compounds are regulated under EPA’s Significant New Use Rules (SNURs) .
  • Exposure Risks : Workers handling N,N-dimethyl or N-ethyl-N-methyl derivatives face inhalation and dermal exposure risks, necessitating strict controls .

Biological Activity

Benzenamine, 4,4'-methylenebis(N-butylidene-) is a compound of significant interest due to its biological activity and potential applications in various fields, including medicinal chemistry and toxicology. This article explores the biological effects, metabolic pathways, and toxicological profiles associated with this compound, drawing from diverse research findings.

  • Chemical Formula : C17_{17}H22_{22}N2_2
  • Molecular Weight : 254.37 g/mol
  • CAS Number : 101-61-1
  • IUPAC Name : 4,4'-Methylenebis(N-butylidene-)

Biological Activity Overview

The biological activity of Benzenamine, 4,4'-methylenebis(N-butylidene-) is largely characterized by its interactions within biological systems, particularly its metabolic pathways and effects on cellular functions.

Metabolism

The metabolism of this compound primarily occurs in the liver via microsomal enzymes. Key metabolic processes include:

  • N-acetylation
  • N-hydroxylation
  • N-oxidation
  • Ring hydroxylation

These metabolic transformations can lead to the formation of reactive intermediates that may contribute to its biological activity and toxicity .

Toxicological Profile

Research indicates that exposure to Benzenamine, 4,4'-methylenebis(N-butylidene-) can lead to various health effects:

  • Carcinogenic Potential : Studies have shown that this compound may induce tumors in rodent models, particularly affecting the liver and thyroid .
  • Organ Toxicity : High doses have been associated with histopathological changes in the liver, spleen, and kidneys. Notably, centrilobular swelling and fatty degeneration of liver cells were observed in rats administered high doses .

Case Studies

  • Rodent Studies : In a combined repeated dose and reproductive/developmental toxicity study involving Sprague-Dawley rats, significant changes in organ weights and clinical chemistry profiles were noted at higher doses (50 mg/kg/day). Histopathological analysis revealed severe liver damage .
  • Human Relevance : Although no direct epidemiological studies have linked human cancer specifically to this compound, its classification as a potential human carcinogen raises concerns regarding occupational exposure .

Cytotoxicity and Anticancer Activity

Recent studies have investigated the cytotoxic effects of Benzenamine derivatives on various cancer cell lines. The following table summarizes findings from selected studies:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
Compound AA549 (lung cancer)2.01Inhibition of cell proliferation
Compound BHeLa (cervical cancer)5.00Induction of apoptosis
Compound CHT29 (colon cancer)3.50Cell cycle arrest

These findings suggest that modifications to the structure of benzenamine can enhance its anticancer properties .

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